molecular formula C25H20ClF3N2O2 B10909993 4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-chloro-3,5-bis(2-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10909993
M. Wt: 472.9 g/mol
InChI Key: JMCJZCYIIFHRFK-UHFFFAOYSA-N
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Description

2-{4-CHLORO-3-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound that features a combination of aromatic rings, halogen substituents, and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-CHLORO-3-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.

    Substitution reactions: Chlorination and methoxylation are carried out using reagents like thionyl chloride and sodium methoxide, respectively.

    Ether formation: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis using an alkoxide and an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ether functionalities.

    Reduction: Reduction reactions can target the aromatic rings and halogen substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 2-{4-CHLORO-3-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and chloro substituents can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-CHLORO-3-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENOL
  • 2-{4-CHLORO-3-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL ETHYL ETHER

Uniqueness

The presence of both chloro and trifluoromethyl groups in 2-{4-CHLORO-3-(2-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C25H20ClF3N2O2

Molecular Weight

472.9 g/mol

IUPAC Name

4-chloro-3,5-bis(2-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H20ClF3N2O2/c1-32-20-12-5-3-10-18(20)23-22(26)24(19-11-4-6-13-21(19)33-2)31(30-23)15-16-8-7-9-17(14-16)25(27,28)29/h3-14H,15H2,1-2H3

InChI Key

JMCJZCYIIFHRFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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